Propargyl-PEG10-alcohol
Overview
Description
Propargyl-PEG10-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .
Molecular Structure Analysis
Propargyl-PEG10-alcohol has a molecular weight of 452.5 g/mol and a molecular formula of C21H40O10 . It contains a hydroxyl group and a propargyl group .Chemical Reactions Analysis
Propargyl-PEG10-alcohol can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is part of a larger class of reactions known as Click Chemistry .Physical And Chemical Properties Analysis
Propargyl-PEG10-alcohol is a PEG derivative with a molecular weight of 452.5 g/mol and a molecular formula of C21H40O10 . The hydrophilic PEG spacer increases its solubility in aqueous media .Scientific Research Applications
Biomedical Applications
Propargyl-PEG10-alcohol, a derivative of Polyethylene Glycol (PEG), is known for its low toxicity, good hydrophilicity, excellent biocompatibility, and biodegradability . It can be used in various biomedical applications such as protein modification, PEG-drug conjugates, polymer micelles, and 3-D scaffold materials in tissue engineering and regenerative medicine .
Chemical Synthesis and Pharmaceuticals
In the realm of organic chemistry, propargyl alcohol is valued for its reactivity, particularly in the synthesis of alkynes, polymers, and pharmaceutical intermediates . Its alkyne group serves as a pivotal point for coupling reactions, enabling the construction of complex molecular structures essential in drug development .
Corrosion Inhibition
Propargyl alcohol acts as an effective corrosion inhibitor, especially in metalworking fluids and industrial cooling systems . By forming a protective layer on metal surfaces, it significantly reduces the rate of corrosion, thereby extending the lifespan of metal parts and equipment .
Material Science and Polymer Production
Propargyl alcohol’s utility extends to material science, where it is employed in the creation of specialty polymers and composites . Its inclusion in polymer formulations can introduce desirable properties such as thermal stability, mechanical strength, and chemical resistance .
Agricultural Chemicals
In agriculture, propargyl alcohol serves as a precursor for synthesizing herbicides and pesticides . Its effectiveness in controlling weeds and pests contributes to higher crop yields and improved food security .
Personal Care and Cosmetics
Leveraging its solubility and reactivity, propargyl alcohol finds applications in personal care products and cosmetics .
Safety And Hazards
Future Directions
Propargyl-PEG10-alcohol is a versatile compound that can be used in the synthesis of PROTACs . Its hydroxyl group enables further derivatization or replacement with other reactive functional groups . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This opens up new synthetic pathways for further elaboration .
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O10/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-20-31-21-19-30-17-15-28-13-11-26-9-7-24-5-3-22/h1,22H,3-21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQGPFAGZKPHQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG10-alcohol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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